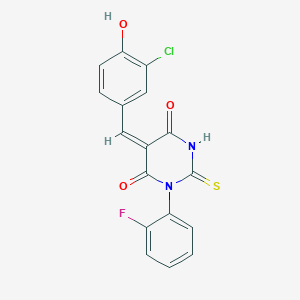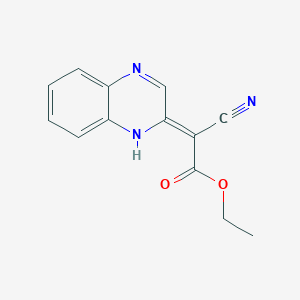
ethyl cyano(2(1H)-quinoxalinylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
Synthesis Analysis
Ethyl cyanoacetate may be prepared in various ways: Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide . Fischer esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acids (e.g., concentrated sulfuric acid). The cyanoacetic acid can be prepared via Kolbe nitrile synthesis using sodium chloroacetate and sodium cyanide .Molecular Structure Analysis
The molecular formula of ethyl cyanoacetate is C5H7NO2 . The average mass is 113.115 Da and the monoisotopic mass is 113.047676 Da .Chemical Reactions Analysis
Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
Ethyl cyanoacetate is a colorless liquid with a pleasant odor . The vapor pressure follows the Antoine equation log10(P) = A−(B/(T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K .Wissenschaftliche Forschungsanwendungen
Ethyl cyano(2(1H)-quinoxalinylidene)acetate has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antibacterial, antifungal, and antiviral activities. In one study, this compound was found to exhibit potent antitumor activity against human breast cancer cells. Another study reported that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been shown to possess antifungal activity against Candida albicans and Cryptococcus neoformans.
Wirkmechanismus
The mechanism of action of ethyl cyano(2(1H)-quinoxalinylidene)acetate is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes. For instance, it has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, this compound has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. Furthermore, this compound has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In addition, this compound has been shown to modulate various signaling pathways involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl cyano(2(1H)-quinoxalinylidene)acetate in lab experiments is its broad range of biological activities. This compound has been shown to exhibit potent anticancer, antibacterial, antifungal, and antiviral activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its low solubility in water, which can limit its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on ethyl cyano(2(1H)-quinoxalinylidene)acetate. One potential avenue of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various disease models. Moreover, the development of novel synthetic methods for this compound could lead to the discovery of new derivatives with enhanced biological activities. Finally, the use of advanced analytical techniques such as proteomics and metabolomics could provide further insights into the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of ethyl cyano(2(1H)-quinoxalinylidene)acetate can be achieved using various methods. One of the commonly used methods involves the reaction of ethyl cyanoacetate and o-phenylenediamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an imine intermediate, which is then cyclized to form the quinoxaline ring. The final product is obtained by esterification of the carboxylic acid group with ethanol.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-cyano-2-(1H-quinoxalin-2-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)9(7-14)12-8-15-10-5-3-4-6-11(10)16-12/h3-6,8,16H,2H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXZOINHSIFHFY-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=NC2=CC=CC=C2N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C=NC2=CC=CC=C2N1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

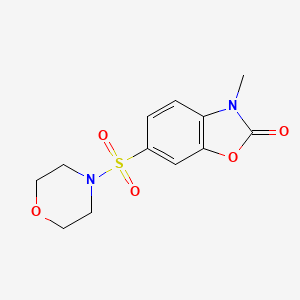
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
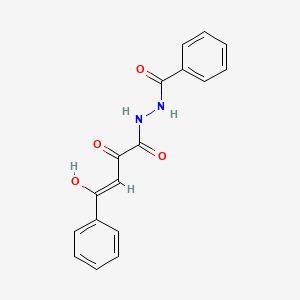
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)

![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
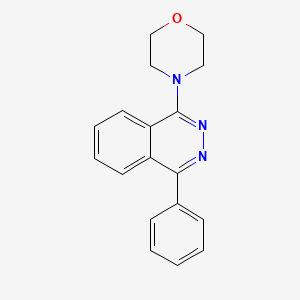
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
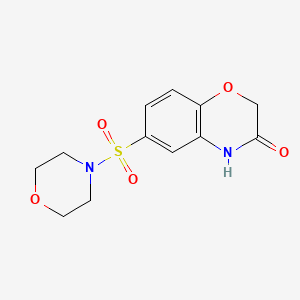
![methyl (3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5917843.png)
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)
![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)
